molecular formula C29H36N2O7 B1415668 L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1354905-64-8

L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No. B1415668
CAS RN: 1354905-64-8
M. Wt: 524.6 g/mol
InChI Key: RYYZSCWHJQXLGA-DEOSSOPVSA-N
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Description

The compound “L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-” is a derivative of L-Lysine . L-Lysine is an essential amino acid, which means it cannot be synthesized by the body and must be obtained from the diet .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties such as boiling point, melting point, and density can be found in chemical databases .

Scientific Research Applications

Modification and Labeling in Biochemistry

One key application of L-lysine derivatives is in biochemistry for the modification and labeling of proteins. Morimoto et al. (1981) synthesized various L-lysine derivatives for studying enzymatic hydrolysates of polylysine, indicating their utility in understanding protein interactions (Morimoto et al., 1981). Additionally, Nguyen et al. (2009) demonstrated the incorporation of N6-[(2-propynyloxy)carbonyl]-L-lysine and N6-[(2-azidoethoxy)carbonyl]-L-lysine into recombinant proteins in E. coli, showcasing their importance in site-specific protein labeling (Nguyen et al., 2009).

Synthesis for Bioconjugation

Another application is in the synthesis of derivatives for bioconjugation. Malkar and Fields (2004) reported the synthesis of N α-(fluoren-9-ylmethoxycarbonyl)-N ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, useful for solid-phase synthesis of fluorogenic substrates (Malkar & Fields, 2004). This demonstrates the potential of these derivatives in creating targeted molecules for biological research.

Inhibitory Effects in Pharmacology

L-Lysine derivatives also show potential in pharmacology. Stenger et al. (1995) studied L-N6-(1-iminoethyl)-lysine as an inhibitor of nitric oxide synthase, revealing its selectivity and potency in pharmacological contexts (Stenger et al., 1995).

Role in Advanced Glycation End Products (AGEs)

Moreover, these derivatives are important in understanding the formation of advanced glycation end products (AGEs), which are significant in aging and disease processes. Eggen and Glomb (2021) described the formation of novel amidine cross-links in proteins due to reactions with glyoxal, highlighting the relevance of L-lysine derivatives in AGE research (Eggen & Glomb, 2021).

Enzymatic Studies

These derivatives also aid in enzymatic studies. Parniak et al. (1979) explored the optimal conditions for converting L-lysine to N6-hydroxylysine, showing the specificity and potential applications of these derivatives in enzymatic reactions (Parniak et al., 1979).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that it may exhibit biological activity related to its L-Lysine moiety, but this would need to be confirmed through experimental studies .

Safety and Hazards

As with any chemical compound, handling “L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-” requires appropriate safety measures. The specific hazards associated with this compound are not available in the data I have .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given its L-Lysine backbone, it could be of interest in the field of medicinal chemistry or drug discovery .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYZSCWHJQXLGA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

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